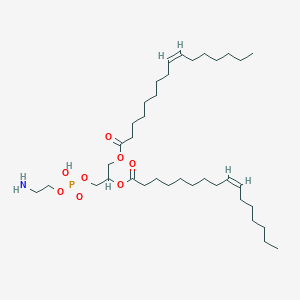Dipalmitoleoylphosphatidylethanolamine
CAS No.:
Cat. No.: VC1842038
Molecular Formula: C37H70NO8P
Molecular Weight: 687.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C37H70NO8P |
|---|---|
| Molecular Weight | 687.9 g/mol |
| IUPAC Name | [3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-hexadec-9-enoate |
| Standard InChI | InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14- |
| Standard InChI Key | PGPMCWZMPPZJML-VMNXYWKNSA-N |
| Isomeric SMILES | CCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC |
| Canonical SMILES | CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC |
Introduction
Chemical Structure and Properties of Dipalmitoleoylphosphatidylethanolamine
Molecular Structure
Dipalmitoleoylphosphatidylethanolamine consists of a glycerol backbone with two palmitoleoyl chains (C16:1) at the sn-1 and sn-2 positions, and a phosphoethanolamine group at the sn-3 position. The palmitoleoyl chain contains a single double bond, typically in the cis configuration, distinguishing it from saturated palmitoyl chains found in related compounds such as dipalmitoyl-phosphatidylethanolamine (DPPE).
Physical and Chemical Properties
While specific data for Dipalmitoleoylphosphatidylethanolamine is limited in the provided sources, its properties can be inferred from related phosphatidylethanolamine derivatives. Phosphatidylethanolamines generally exhibit amphipathic behavior with a polar head group and hydrophobic fatty acid chains, allowing them to form bilayers in aqueous environments. The presence of unsaturated palmitoleoyl chains likely influences the compound's melting temperature and membrane fluidity properties.
Comparable phosphatidylethanolamines demonstrate characteristic transition temperatures that affect membrane dynamics. For instance, di-oleoyl-phosphatidylethanolamine has a melting temperature of -16°C, while dipalmitoyl variants with saturated chains exhibit significantly higher transition temperatures . The unsaturated bonds in palmitoleoyl chains would likely result in a lower melting temperature than saturated variants, contributing to increased membrane fluidity.
Biological Functions and Significance
Membrane Structure and Dynamics
Phosphatidylethanolamines, including Dipalmitoleoylphosphatidylethanolamine, play crucial roles in determining membrane properties. As a polar head group, phosphatidylethanolamine creates a more viscous lipid membrane compared to phosphatidylcholine . The presence of unsaturated palmitoleoyl chains in Dipalmitoleoylphosphatidylethanolamine would likely influence membrane curvature and fluidity, affecting cellular processes dependent on membrane dynamics.
Cellular Processes
Phosphatidylethanolamines participate in essential cellular functions including membrane fusion and disassembly of the contractile ring during cytokinesis in cell division . Additionally, they regulate membrane curvature, a critical property for vesicle formation, budding, and cellular morphology. Given these roles, Dipalmitoleoylphosphatidylethanolamine likely contributes to similar processes, with its unsaturated chains potentially offering distinct advantages in specific cellular contexts.
Physiological Importance
In human physiology, phosphatidylethanolamine metabolism is particularly important in cardiac function. When blood flow to the heart is restricted, the asymmetrical distribution of phosphatidylethanolamine between membrane leaflets becomes disrupted, leading to membrane destabilization . Additionally, phosphatidylethanolamines play significant roles in lipoprotein secretion from the liver, with vesicles for very low-density lipoprotein secretion exhibiting elevated phosphatidylethanolamine concentrations .
Analytical Methods and Characterization
Mass Spectrometry Approaches
Modern analytical techniques have significantly advanced the characterization of phospholipids, including phosphatidylethanolamines. Mass spectrometry-based approaches, particularly those employing consecutive fragmentation (MSn) and multiple reaction monitoring techniques, have proven valuable for identifying and quantifying phosphatidylethanolamine species . These methods can distinguish between various structural features, including fatty acid composition and modifications.
Experimental Protocols
Standard experimental protocols for phosphatidylethanolamine analysis involve lipid extraction using chloroform:methanol mixtures followed by analysis using electrospray ionization mass spectrometry. For concentration-dependent experiments, phosphatidylethanolamines are typically dissolved in chloroform, dried, and resuspended in water or appropriate buffers before further processing . These methods could be applied to characterize Dipalmitoleoylphosphatidylethanolamine and its derivatives.
Comparative Analysis with Related Phosphatidylethanolamines
Functional Differences
The functional properties of phosphatidylethanolamines are significantly influenced by their fatty acid composition. The presence of unsaturated bonds in the fatty acid chains affects membrane fluidity, phase transition temperatures, and curvature properties. While dioleoyl-phosphatidylethanolamine (DOPE) with two unsaturated chains (C18:1) has a melting temperature of -16°C, compounds with saturated chains like dipalmitoyl-phosphatidylethanolamine (DPPE) exhibit much higher melting temperatures, around 63°C . Dipalmitoleoylphosphatidylethanolamine, with its two monounsaturated palmitoleoyl chains, would likely exhibit melting and phase transition properties intermediate between fully saturated and polyunsaturated variants.
Research Applications and Modifications
Chemical Modifications
Research on phosphatidylethanolamine modifications has revealed interesting chemical reactivity, particularly with aldehydes. Studies of dipalmitoyl-phosphatidylethanolamine (DPPE) reactions with hexanal have identified at least eight different adducts, including Schiff base and amide adducts . These modifications can alter the physical properties of phospholipid membranes. For example, incorporation of modified DPPE into multilamellar vesicles resulted in a negative shift of the transition temperature, suggesting modifications can significantly impact membrane structure . Similar modifications could potentially occur with Dipalmitoleoylphosphatidylethanolamine, though specific studies would be needed to confirm this.
Future Research Directions
Analytical Challenges
Further characterization of Dipalmitoleoylphosphatidylethanolamine presents several analytical challenges. Advanced mass spectrometry techniques, including those employing consecutive fragmentation (MSn) and multiple reaction monitoring, would be valuable for detailed structural analysis and quantification . Additionally, nuclear magnetic resonance (NMR) spectroscopy could provide insights into the compound's three-dimensional structure and dynamic behavior in membrane environments.
Biological Investigations
Future research should investigate the specific biological roles of Dipalmitoleoylphosphatidylethanolamine in cellular membranes and physiological processes. Comparative studies examining its effects on membrane properties relative to other phosphatidylethanolamine species would be particularly valuable. Additionally, exploration of its potential involvement in health conditions related to membrane dysfunction, such as cardiovascular diseases and neurological disorders, could reveal important clinical implications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume